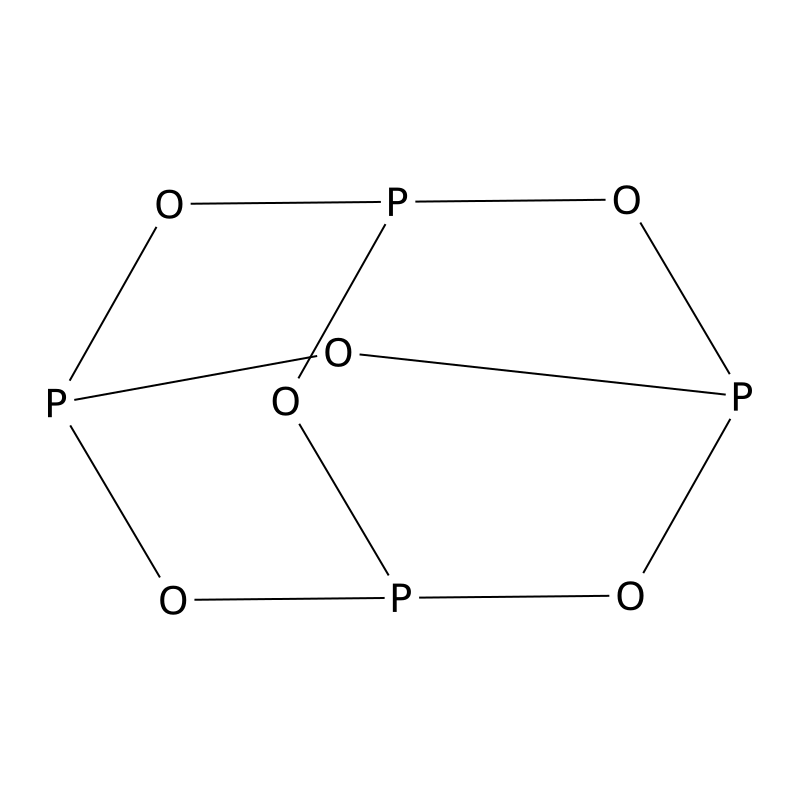

Tetraphosphorus hexaoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetraphosphorus hexaoxide, also known as phosphorus trioxide, is a chemical compound with the molecular formula . It is a colorless, waxy solid that exhibits a garlic-like odor and is highly toxic. The compound is structurally related to adamantane and is formally recognized as the anhydride of phosphorous acid (), although it cannot be synthesized through the dehydration of this acid. Tetraphosphorus hexaoxide melts at room temperature and has a molar mass of approximately 219.9 g/mol .

- Formation: It is produced by the combustion of phosphorus in a limited supply of oxygen:

- Hydrolysis: When reacted with water, tetraphosphorus hexaoxide forms phosphorous acid:

- Reaction with Hydrogen Chloride: It reacts with hydrogen chloride to yield phosphorous acid and phosphorus trichloride:

- Reactions with Halogens: Tetraphosphorus hexaoxide can react with halogens to produce phosphoryl halides.

Tetraphosphorus hexaoxide is known for its toxicity, primarily due to its ability to release phosphorus oxides that can be harmful when inhaled or ingested. Its garlic-like odor is characteristic of phosphorus compounds, which can indicate potential exposure risks. While specific biological activities are not extensively documented, its toxicity suggests that it may have detrimental effects on biological systems, particularly affecting respiratory and neurological functions .

The primary method for synthesizing tetraphosphorus hexaoxide involves the controlled combustion of elemental phosphorus in an oxygen-limited environment. This reaction typically occurs at low temperatures to prevent the formation of higher oxides such as tetraphosphorus decoxide (). The reaction conditions must be carefully monitored to ensure the complete conversion of phosphorus to tetraphosphorus hexaoxide without excessive oxidation .

Tetraphosphorus hexaoxide has several applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various phosphorus-containing compounds.

- Ligand in Coordination Chemistry: Tetraphosphorus hexaoxide acts as a ligand for transition metals, forming complexes that can be useful in catalysis and materials science.

- Research

Research has explored the interactions of tetraphosphorus hexaoxide with various metal carbonyls and organic azides. These studies often focus on its behavior as a ligand and its potential reactivity in forming new compounds. For example, it has been shown to participate in selective redistribution reactions leading to the formation of novel phosphorus-containing structures .

Tetraphosphorus hexaoxide shares similarities with other phosphorus oxides, particularly tetraphosphorus decoxide () and diphosphorus pentoxide (). The following table highlights their key differences:

| Compound | Molecular Formula | Structure Type | Toxicity Level |

|---|---|---|---|

| Tetraphosphorus hexaoxide | Tetrahedral | High | |

| Tetraphosphorus decoxide | Tetrahedral with higher oxidation state | Very High | |

| Diphosphorus pentoxide | Dimeric | Moderate |

Uniqueness: Tetraphosphorus hexaoxide is unique due to its specific molecular structure that allows it to act as both an anhydride of phosphorous acid and a versatile ligand in coordination chemistry. Its lower oxidation state compared to tetraphosphorus decoxide gives it distinct reactivity patterns and applications in synthesis .